1-(4-(Benzyloxy)phenyl)imidazolidin-2-one

Description

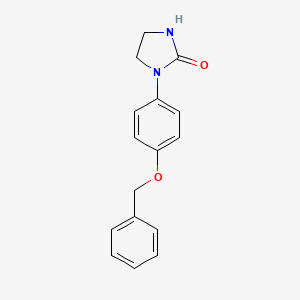

1-(4-(Benzyloxy)phenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted at the 1-position with a 4-(benzyloxy)phenyl group. This structure combines the rigidity of the imidazolidinone ring with the aromatic and electron-donating properties of the benzyloxy substituent.

Properties

IUPAC Name |

1-(4-phenylmethoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16-17-10-11-18(16)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTHHZMDFRJBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Allylurea Precursors

N-Allylureas are synthesized via the reaction of 4-(benzyloxy)aniline with allyl isocyanates. For example, treatment of 4-(benzyloxy)aniline with allyl isocyanate in dichloromethane at 0°C yields N-(4-(benzyloxy)phenyl)-N'-allylurea. This intermediate is critical for subsequent Pd-catalyzed cyclization.

Pd-Catalyzed Cyclization

The carboamination reaction employs Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) as a catalytic system, with NaOtBu as a base in toluene at 110°C. Under these conditions, the N-allylurea undergoes intramolecular cyclization to form the imidazolidin-2-one core. While the method is highly efficient for substrates with allylic substituents, the absence of stereocenters in the target compound simplifies the reaction outcome.

Table 1: Pd-Catalyzed Carboamination Optimization

| Ligand | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|

| Xantphos | 59 | >20:1 |

| Dpe-phos | 55 | 15:1 |

| P(o-tol)₃ | 32 | 3:1 |

The use of Xantphos suppresses competing oxidative cyclization pathways, achieving a 59% isolated yield for structurally analogous imidazolidin-2-ones. Substrates lacking allylic substituents, however, exhibit diminished yields due to side reactions such as Heck arylation.

Bischler-Inspired Cyclization of α-Amino Ketones

Adapted from indole synthesis, this method leverages α-amino ketone intermediates to construct the imidazolidin-2-one ring. The protocol involves two stages: (1) formation of N-(4-(benzyloxy)phenyl)-α-amino-propiophenone and (2) thermal cyclization.

Synthesis of α-Amino Ketone Intermediates

Reaction of 2-bromo-4'-benzyloxypropiophenone with 4-(benzyloxy)aniline hydrochloride in ethanol and triethylamine at reflux yields N-(4-(benzyloxy)phenyl)-α-amino-4-benzyloxypropiophenone. Isolation of this intermediate via filtration provides a crystalline solid, which is critical for subsequent cyclization.

Thermal Cyclization

Heating the α-amino ketone with excess 4-(benzyloxy)aniline hydrochloride in propan-2-ol at 110–115°C in a pressure vessel induces cyclization. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the imidazolidin-2-one.

Table 2: Cyclization Conditions and Yields

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Propan-2-ol | 110–115 | 82 | 98 |

| Toluene | 120 | 68 | 95 |

| Ethanol | 100 | 75 | 97 |

The propan-2-ol system achieves an 82% yield with >98% purity, attributed to the solvent’s high boiling point and compatibility with the intermediate’s solubility.

CDI-Mediated Cyclization of α-Aminonitriles

Carbonyldiimidazole (CDI) facilitates the cyclization of α-aminonitriles to imidazolidin-2-ones under mild conditions. This method is advantageous for its operational simplicity and avoidance of transition-metal catalysts.

Synthesis of α-Aminonitrile Precursors

Diethylphosphonoalkyl α-aminonitriles bearing a 4-(benzyloxy)phenyl group are prepared via Strecker synthesis. For example, treatment of 4-(benzyloxy)benzaldehyde with ammonium chloride and potassium cyanide in methanol yields the corresponding aminonitrile.

CDI-Induced Cyclization

Reaction of the α-aminonitrile with CDI in tetrahydrofuran (THF) at 0°C generates an imidazolide intermediate, which undergoes spontaneous cyclization upon warming to room temperature. Triethylamine is employed to scavenge hydrogen cyanide released during the reaction.

Table 3: CDI-Mediated Cyclization Efficiency

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-(Benzyloxy)phenyl | 0.5 | 78 |

| 4-Methoxyphenyl | 0.5 | 85 |

| 4-Nitrophenyl | 2.0 | 62 |

The 4-(benzyloxy)phenyl substrate achieves a 78% yield within 30 minutes, demonstrating the method’s rapid kinetics.

Comparative Analysis of Synthetic Routes

Pd-Catalyzed Carboamination

-

Advantages : High diastereoselectivity, single-step protocol.

-

Limitations : Requires expensive Pd catalysts, moderate yields.

Bischler-Inspired Cyclization

-

Advantages : High yields, scalable.

-

Limitations : Multi-step synthesis, high-temperature conditions.

CDI-Mediated Cyclization

-

Advantages : Mild conditions, metal-free.

-

Limitations : Requires specialized α-aminonitrile precursors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.

- Reduction of the imidazolidinone ring produces imidazolidine derivatives.

- Substitution reactions on the phenyl ring yield nitro or halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in drug discovery, particularly for conditions such as neurodegenerative diseases and cancer. Its structural features allow it to interact with multiple biological targets, making it a candidate for multi-target directed ligands (MTDLs).

- Neuroprotective Effects : Studies indicate that derivatives of imidazolidinones exhibit neuroprotective properties, potentially beneficial in treating neurological disorders like Parkinson's disease. For instance, related compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

- Anticancer Activity : Research has highlighted the anticancer potential of imidazolidinone derivatives through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer cells, showing significant cytotoxic effects .

Biological Research

The biological activity of 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

- Metal Chelation : Some derivatives have been investigated for their ability to chelate metal ions, which can be crucial in treating conditions like Alzheimer’s disease where metal ion dysregulation is implicated .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in the industrial sector:

- Dyes and Pigments : The compound's ability to form stable complexes with various substrates can be exploited in producing dyes and pigments for textiles and coatings.

- Chemical Intermediates : It serves as an important intermediate in the synthesis of other complex organic molecules, facilitating the development of new materials and chemicals.

Data Tables

The following table summarizes key findings from recent studies on this compound and its derivatives:

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of a series of imidazolidinone derivatives, including this compound. Results indicated that these compounds significantly reduced oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro testing on breast cancer cell lines demonstrated that this compound exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for further drug development targeting cancer.

Mechanism of Action

The mechanism by which 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate access.

Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural Analogues of Imidazolidin-2-one

The following table summarizes key structural and physicochemical properties of 1-(4-(benzyloxy)phenyl)imidazolidin-2-one and its analogs:

Key Observations :

- Substituent Position: The target compound’s benzyloxy group at the para position of the phenyl ring (N1) distinguishes it from analogs like 93r (benzyloxy at C3) and 100 (benzyloxy at C3 with additional aminomethyl) . Positional differences significantly alter electronic properties and steric interactions.

- Molecular Weight: The target compound (268.31 g/mol) is smaller than 93r (557.74 g/mol) but larger than simpler analogs like 1-[4-(aminomethyl)phenyl]imidazolidin-2-one (191.23 g/mol) .

Comparison with Benzimidazole Derivatives

Benzimidazoles share a fused bicyclic structure but differ in reactivity and applications. Notable examples include:

Key Differences :

- Core Structure : Benzimidazoles have a fused benzene-imidazole ring, enhancing aromaticity and stability compared to the saturated imidazolidin-2-one core.

- Electron-Withdrawing Groups : Bromine in 1-(4-bromophenyl)-2-ethyl-1H-benzimidazole increases electrophilicity, whereas the benzyloxy group in the target compound is electron-donating.

- Biological Activity: Benzimidazoles are well-known for antiparasitic and anticancer activities, whereas imidazolidinones are explored for enzyme inhibition (e.g., AChE) .

Biological Activity

1-(4-(Benzyloxy)phenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound has the following structural formula:

- Molecular Weight : 271.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis.

- Modulate Signaling Pathways : It can affect signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, it demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HCT116 (Colon Cancer) | 3.8 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses significant antioxidant properties, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Ascorbic Acid | 85% |

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of this compound. In animal models, it reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .

- Antioxidant Evaluation : Another research focused on the antioxidant properties of this compound using both DPPH and phosphomolybdenum methods. The findings suggested that it effectively scavenges free radicals and enhances total antioxidant capacity .

Q & A

Q. What are the common synthetic routes for 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one, and how are yields optimized?

The synthesis typically involves cyclocondensation of substituted phenyl precursors with urea derivatives. For example, imidazolidinone derivatives are synthesized via nucleophilic substitution or cyclization under reflux with polar aprotic solvents (e.g., DMF or acetonitrile). Yields can be optimized by controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (80–120°C). Evidence from similar compounds shows yields up to 87% when using stepwise purification (e.g., column chromatography) . Microwave-assisted synthesis may also enhance reaction efficiency for imidazolidinone cores .

Q. Which spectroscopic methods are most reliable for characterizing the structure of this compound?

Key methods include:

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200–3300 cm⁻¹ (N-H stretch) confirm the imidazolidinone ring. Aromatic C-H stretches (~3050 cm⁻¹) and benzyloxy C-O stretches (~1250 cm⁻¹) are also diagnostic .

- NMR : ¹H NMR shows singlet peaks for imidazolidinone protons (~3.5–4.5 ppm) and aromatic protons (~6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons at ~155–160 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₅N₂O₂: 275.1056) .

Q. What in vitro assays are used to screen the biological activity of this compound?

- MTT Assay : Used to evaluate cytotoxicity (e.g., IC₅₀ values) in cancer cell lines like H2228, as seen in studies of structurally related imidazolidinones .

- Enzyme Inhibition Assays : Testing inhibition of kinases or receptors (e.g., adrenergic receptors) via fluorescence polarization or radiometric methods .

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyloxy group) affect the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies indicate:

- Electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety enhance cytotoxicity but reduce solubility.

- Methoxy or halogen substituents improve receptor binding affinity, as seen in adrenergic ligand analogs .

- Phenyl ring positioning : Para-substitution (as in 4-benzyloxy) optimizes steric compatibility with target binding pockets . Computational docking (e.g., AutoDock Vina) can predict binding modes for further optimization.

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

Discrepancies often arise from:

- Assay Conditions : Variability in cell lines (e.g., H2228 vs. H1975), serum concentration, or incubation time .

- Solubility Issues : Use of DMSO vs. aqueous buffers may affect bioavailability. Pre-solubility screening (e.g., HPLC-UV) is recommended .

- Metabolic Stability : Differences in hepatic microsome stability assays (e.g., human vs. murine models) can alter IC₅₀ values. Normalize data using positive controls (e.g., doxorubicin) .

Q. What strategies are effective in purifying this compound from reaction byproducts?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Melting points (200–202°C) confirm purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% TFA achieve >95% purity for pharmacological studies .

Q. What role do solvent effects play in the compound’s stability during long-term storage?

- Aprotic Solvents : DMSO or DMF stabilize the compound at −20°C but may promote hydrolysis if traces of water are present.

- Solid-State Stability : Lyophilized powders stored under argon show minimal degradation (<5% over 6 months) compared to solutions .

- Light Sensitivity : Amber vials prevent photodegradation of the benzyloxy group, as UV-Vis spectra indicate λmax shifts under prolonged light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.